2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one
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Overview
Description
2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines This compound is characterized by the presence of a phthalazine ring substituted with a 2-chloroethyl group and two methoxy groups at the 7 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves the reaction of 7,8-dimethoxyphthalazine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and purity. This can involve the use of more efficient catalysts, higher reaction temperatures, and longer reaction times. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phthalazine compounds.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine diones, while reduction can produce phthalazine diols. Substitution reactions can result in a variety of substituted phthalazine derivatives.
Scientific Research Applications
2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloroethylphthalazine: Similar structure but lacks the methoxy groups.
7,8-dimethoxyphthalazine: Similar structure but lacks the chloroethyl group.
2-(2-bromoethyl)-7,8-dimethoxyphthalazin-1(2H)-one: Similar structure with a bromoethyl group instead of a chloroethyl group.
Uniqueness
2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one is unique due to the combination of its chloroethyl and methoxy substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-17-9-4-3-8-7-14-15(6-5-13)12(16)10(8)11(9)18-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWDPNSPONIKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CCCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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